molecular formula C21H15ClF3N3O B11569587 1-(4-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(4-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11569587
M. Wt: 417.8 g/mol
InChI Key: XUXKBZMVCUCVHJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, substituted with chlorophenyl, methoxyphenyl, methyl, and trifluoromethyl groups. These substituents contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the chlorophenyl, methoxyphenyl, methyl, and trifluoromethyl groups is carried out through various substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, utilizing catalysts and specific reagents to facilitate the desired transformations.

Chemical Reactions Analysis

1-(4-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Various substitution reactions can be performed, including nucleophilic and electrophilic substitutions, to introduce or replace substituents on the aromatic rings.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon) are commonly used. Reaction conditions may include specific temperatures, solvents, and pH levels to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structural features enable it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-(4-methoxyphenyl)urea: This compound shares some structural similarities but differs in its core structure and functional groups.

    1-(4-chlorophenyl)-3-(3-methoxyphenyl)urea: Another related compound with variations in the substitution pattern.

    Trifluoromethylated pyrazoles: Compounds with a similar trifluoromethyl group but different core structures.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15ClF3N3O

Molecular Weight

417.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C21H15ClF3N3O/c1-12-19-17(21(23,24)25)11-18(13-4-3-5-16(10-13)29-2)26-20(19)28(27-12)15-8-6-14(22)7-9-15/h3-11H,1-2H3

InChI Key

XUXKBZMVCUCVHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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